HT-2 Toxin-13C22
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Overview
Description
HT-2 Toxin-13C22 is a type A trichothecene mycotoxin and an active, deacetylated metabolite of the trichothecene mycotoxin T-2 toxin . It is often used as an internal standard for the quantification of HT-2 toxin by gas chromatography or liquid chromatography-mass spectrometry . This compound is known for its inhibitory effects on protein synthesis and cell proliferation in plants .
Preparation Methods
HT-2 Toxin-13C22 can be synthesized using fully 13C isotope-labeled analogues of T-2 toxin and HT-2 toxin . The preparation involves the use of N-methyl-N-(trimethylsilyl) trifluoroacetamide (MSTFA) containing 1% trimethylchlorosilane as a silylating reagent . This method eliminates the need for water-quenching and reextraction steps due to the relatively low boiling point of MSTFA, which allows it to be used as a solvent for splitless injection gas chromatography . Industrial production methods typically involve the use of acetonitrile as a solvent .
Chemical Reactions Analysis
HT-2 Toxin-13C22 undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include acetonitrile and MSTFA . Major products formed from these reactions include glycosylated and hydroxylated forms of the toxins, hydrolysis products, and conjugates with acetic acid, malic acid, malonic acid, and ferulic acid .
Scientific Research Applications
HT-2 Toxin-13C22 is widely used in scientific research for the quantification of HT-2 toxin in various samples . It is used in studies related to the metabolism of fusarium mycotoxins in plants . Additionally, it is used to study the cytotoxic effects of trichothecene mycotoxins on human cell lines . This compound has applications in the fields of chemistry, biology, medicine, and industry, particularly in the analysis of food and agricultural products for mycotoxin contamination .
Mechanism of Action
HT-2 Toxin-13C22 exerts its effects by inhibiting protein synthesis and cell proliferation . It induces oxidative stress, DNA damage, and autophagy in cells . The molecular targets and pathways involved include the inhibition of ribosomal function, leading to the disruption of protein synthesis . This compound also affects the viability of various cancer cell lines and human umbilical vein endothelial cells .
Comparison with Similar Compounds
HT-2 Toxin-13C22 is similar to other trichothecene mycotoxins such as T-2 toxin, deoxynivalenol, and zearalenone . this compound is unique due to its fully 13C isotope-labeled structure, which makes it particularly useful as an internal standard for analytical purposes . Other similar compounds include fumonisin B1 and fumonisin B2, which are also used in the analysis of mycotoxins in food and agricultural products .
Properties
Molecular Formula |
C22H32O8 |
---|---|
Molecular Weight |
446.32 g/mol |
IUPAC Name |
[(1'S,2S,2'R,4'S,7'R,9'R,10'R,11'S)-2'-(acetyloxy(113C)methyl)-10',11'-dihydroxy-1',5'-di((113C)methyl)spiro[(2,3-13C2)oxirane-2,12'-8-oxatricyclo[7.2.1.02,7]dodec-5-ene]-4'-yl] 3-(113C)methyl(1,2,3,4-13C4)butanoate |
InChI |
InChI=1S/C22H32O8/c1-11(2)6-16(24)29-14-8-21(9-27-13(4)23)15(7-12(14)3)30-19-17(25)18(26)20(21,5)22(19)10-28-22/h7,11,14-15,17-19,25-26H,6,8-10H2,1-5H3/t14-,15+,17+,18+,19+,20+,21+,22-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1,18+1,19+1,20+1,21+1,22+1 |
InChI Key |
PNKLMTPXERFKEN-YSKZOFMMSA-N |
Isomeric SMILES |
[13CH3][13C]1=[13CH][13C@@H]2[13C@]([13CH2][13C@@H]1O[13C](=O)[13CH2][13CH]([13CH3])[13CH3])([13C@]3([13C@@H]([13C@H]([13C@H]([13C@@]34[13CH2]O4)O2)O)O)[13CH3])[13CH2]O[13C](=O)[13CH3] |
Canonical SMILES |
CC1=CC2C(CC1OC(=O)CC(C)C)(C3(C(C(C(C34CO4)O2)O)O)C)COC(=O)C |
Origin of Product |
United States |
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